3-(6-Methoxy-2-pyridyl)-3-oxopropanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(6-Methoxy-2-pyridyl)-3-oxopropanenitrile is a chemical compound with a pyridine ring substituted with a methoxy group at the 6-position and a nitrile group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Methoxy-2-pyridyl)-3-oxopropanenitrile typically involves the reaction of 6-methoxy-2-pyridinecarboxaldehyde with a suitable nitrile source under controlled conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is carried out at elevated temperatures to facilitate the formation of the nitrile group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(6-Methoxy-2-pyridyl)-3-oxopropanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrile group, leading to the formation of amides or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or primary amines in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of amides or other substituted derivatives.
Scientific Research Applications
3-(6-Methoxy-2-pyridyl)-3-oxopropanenitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 3-(6-Methoxy-2-pyridyl)-3-oxopropanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
Pyributicarb: A thiocarbamate herbicide with a similar pyridine structure.
2-(6-Methoxy-2-pyridyl)-2-methyl-propanenitrile: Another compound with a methoxy group and nitrile functionality.
Uniqueness
3-(6-Methoxy-2-pyridyl)-3-oxopropanenitrile is unique due to its specific substitution pattern and the presence of both a methoxy group and a nitrile group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Biological Activity
3-(6-Methoxy-2-pyridyl)-3-oxopropanenitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and research findings, supported by data tables and case studies.
- Molecular Formula : C12H12N2O2
- Molecular Weight : 220.24 g/mol
- Melting Point : 98-100 °C
- Solubility : Highly soluble in water, which facilitates cellular uptake and distribution.
Antiproliferative Effects
Research indicates that compounds similar to this compound exhibit antiproliferative activity in various cancer cell lines. For instance, studies have shown that this compound can induce mitotic arrest and apoptosis in specific cancer cells, leading to reduced cell viability.
Enzyme Interactions
The compound is known to interact with several enzymes, influencing various biochemical pathways. It has been reported to undergo enzymatic reduction by short-chain dehydrogenases, resulting in the formation of hydroxylated metabolites that may have distinct biological effects.
The mechanisms through which this compound exerts its biological effects include:
- Nucleophilic Addition : The nitrile group can participate in nucleophilic addition reactions, enhancing its reactivity towards biological targets.
- Reductive Amination : The compound can be reduced to an amine, forming iminium ions that may interact with various receptors and enzymes.
Case Studies
- Cancer Cell Lines : In vitro studies on human cancer cell lines (e.g., A549 and H460) demonstrated that this compound significantly inhibited cell proliferation at concentrations as low as 10 µM. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways.
- Metabolic Pathways : Animal model studies indicated that at lower doses, the compound modulated oxidative stress levels and enhanced metabolic functions, suggesting potential therapeutic applications in metabolic disorders .
Data Table: Summary of Biological Activities
Properties
Molecular Formula |
C9H8N2O2 |
---|---|
Molecular Weight |
176.17 g/mol |
IUPAC Name |
3-(6-methoxypyridin-2-yl)-3-oxopropanenitrile |
InChI |
InChI=1S/C9H8N2O2/c1-13-9-4-2-3-7(11-9)8(12)5-6-10/h2-4H,5H2,1H3 |
InChI Key |
ITIQGHGJOAIQNS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=N1)C(=O)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.